2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
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Overview
Description
2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a hydroxypropyl group containing a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzamide, ethylthiol, and 2-bromo-2-(thiophen-2-yl)propan-1-ol.
Step 1 Formation of 2-(ethylthio)benzamide: Benzamide is reacted with ethylthiol in the presence of a base such as sodium hydride (NaH) to form 2-(ethylthio)benzamide.
Step 2 Alkylation: The 2-(ethylthio)benzamide is then alkylated with 2-bromo-2-(thiophen-2-yl)propan-1-ol under basic conditions (e.g., potassium carbonate, K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
Chemistry
In chemistry, 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore. The presence of the benzamide and thiophene moieties suggests it might interact with biological targets such as enzymes or receptors.
Medicine
Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit or activate specific enzymes or receptors. The thiophene ring could facilitate interactions with aromatic amino acids in proteins, while the benzamide moiety might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
- 2-(ethylthio)-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide
- 2-(ethylthio)-N-(2-hydroxy-2-(pyridin-2-yl)propyl)benzamide
Uniqueness
Compared to similar compounds, 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is unique due to the specific combination of the ethylthio group and the thiophene ring. This combination can influence its reactivity and interactions with biological targets, potentially leading to unique properties and applications.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-3-20-13-8-5-4-7-12(13)15(18)17-11-16(2,19)14-9-6-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEAAJHEFSGLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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